POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)*
Description
Overview of Nucleic Acid Chemical Modifications and Their Impact on Molecular Functionality
Chemical modifications to nucleic acids encompass a wide array of alterations to the sugar, base, or phosphate (B84403) backbone. These modifications can drastically influence molecular functionality by altering stability, structure, and recognition by other biomolecules. For instance, modified nucleotides can enhance resistance to nuclease degradation, improve binding affinity to target molecules, or enable specific labeling for detection wikipedia.orggoogle.commit.edubiosyn.com. In the context of drug development, chemical modifications are crucial for developing stable antisense oligonucleotides and small interfering RNAs (siRNAs) that can resist enzymatic degradation in biological environments nih.gov. Over 170 RNA modifications have been identified, playing vital roles in RNA metabolism, splicing, polyadenylation, transport, localization, and translatability wikipedia.orgresearchgate.net.
Rationale for 2'-O-Derivatization in Polynucleotide Chemistry
The 2'-hydroxyl group of the ribose sugar in RNA is a critical site for chemical modification, distinguishing RNA from DNA and playing a pivotal role in RNA structure, function, and stability biosyn.comnih.gov. Modifications at the 2'-position, such as 2'-O-methylation, are abundant natural modifications found across various RNA classes, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA) nih.govresearchgate.net. Such derivatizations can significantly enhance the thermodynamic stability of RNA duplexes by enforcing an A-form geometry and can confer resistance to nuclease degradation biosyn.com. This increased stability and nuclease resistance make 2'-O-modified polynucleotides highly valuable in therapeutic design and structural studies, where maintaining a desired conformation and integrity in biological systems is essential biosyn.comoup.com.
Historical Context of Dinitrophenyl (DNP) Group Utilization in Chemical Biology Research
The 2,4-dinitrophenyl (DNP) group has a long history of utilization in chemical biology, primarily as a hapten, a chemical label, and a protecting group in organic synthesis. As a hapten, its strong immunogenicity allows for the generation of specific antibodies (anti-DNP antibodies), making DNP-modified molecules readily detectable in various immunoassays biosyn.comnih.gov. This property has been exploited for labeling oligonucleotides and proteins, enabling their detection in techniques such as in situ hybridization, Northern blotting, and Southern blotting biosyn.com. DNP-labeled probes offer advantages like reduced background compared to biotinylated probes and can be detected with high sensitivity using enzyme- or dye-labeled anti-DNP antibodies biosyn.com. Historically, DNP has also been employed as a protecting group in peptide and nucleic acid synthesis, where its removal can be achieved under specific conditions, although its use in polynucleotide synthesis specifically at the 2'-O position is a more specialized application acs.orgnih.govglenresearch.comcigb.edu.cu.
Current Landscape of Poly(A) Research and the Role of Chemical Probes
Poly(A) is a homopolymer of adenosine (B11128) monophosphate residues that typically forms a "tail" at the 3' end of most eukaryotic messenger RNA (mRNA) molecules numberanalytics.comgeneticeducation.co.inwikipedia.org. The poly(A) tail is crucial for mRNA stability, nuclear export, and efficient translation numberanalytics.comwikipedia.orgneb.combiosyn.com. Its length is dynamically regulated and influences mRNA lifespan and translation efficiency numberanalytics.comgeneticeducation.co.inresearchgate.net. In prokaryotes, however, poly(A) tailing often promotes mRNA degradation wikipedia.org.
The study of poly(A) dynamics and function heavily relies on chemical probes—small molecules designed to interact with and modulate biological targets cigb.edu.cubiosyn.com. Chemical probes, including modified nucleotides, enable researchers to monitor RNA synthesis, processing, and degradation rates, providing insights into complex gene expression mechanisms nih.gov. Modifications to the poly(A) tail, such as the incorporation of non-adenosine residues or chemical labels, can significantly impact mRNA stability and translation, making them valuable tools for both fundamental research and the development of therapeutic mRNAs researchgate.net.
Research Gaps and Objectives for Investigating POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)*
Despite the widespread utility of DNP as a label and the importance of 2'-O-derivatization in RNA chemistry, the specific compound POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* represents a unique chemical probe designed to combine these attributes. The integration of a 2,4-dinitrophenyl group at the 2'-O position of poly(A) confers novel properties and biological activities, addressing specific research objectives in nucleic acid biochemistry and virology.
Prior research has revealed that POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* is a potent inhibitor of various ribonucleases (RNases) and phosphodiesterases. This inhibitory capacity positions it as a valuable tool for studying enzymatic mechanisms and potentially for developing inhibitors for these enzymes acs.org. Furthermore, its demonstrated inhibitory effect on reverse transcriptases (RT) from different sources, including the Moloney murine leukemia virus (MuLV), highlights its potential as an antiretroviral agent nih.govnih.gov. The ability of DNP-poly[A] to spontaneously enter viral particles and human cells underscores its pharmacological relevance nih.govnih.gov.
The primary objectives for investigating POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* include:
Elucidating the precise molecular mechanisms by which the 2'-O-(2,4-dinitrophenyl) modification impacts the enzymatic activities of RNases and reverse transcriptases.
Characterizing the structural implications of this modification on the poly(A) backbone and how these changes contribute to its inhibitory properties.
Exploring the potential of this modified polynucleotide as a therapeutic agent, particularly in the context of antiviral therapies, building upon initial in vivo findings.
Scope and Organization of the Academic Research
This academic research article will delve into the chemical properties, synthesis implications, and biological activities of POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)*. The subsequent sections will present detailed research findings related to its inhibitory effects on various enzymes and discuss the implications for its application as a chemical probe and potential therapeutic agent. Emphasis will be placed on the scientific accuracy and comprehensive presentation of data concerning this unique modified polynucleotide.
Detailed Research Findings
Enzymatic Inhibition Profile of POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)*
POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* (DNP-poly[A]) has been identified as a potent inhibitor of a range of enzymes involved in nucleic acid metabolism. Studies have shown its effectiveness against ribonucleases (RNases) such as RNase A, B, S, T1, T2, and H, as well as phosphodiesterases I and II acs.org.
Table 1: Kinetic Parameters of POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A) as an Enzyme Inhibitor*
| Enzyme | Inhibition Type | K_I (μM) | Reference |
| RNase B | Reversible Competitive | 1.03 | acs.org |
| RNase T1 | Reversible Competitive | 1.05 | acs.org |
| RNase A | Potent Inhibitor | Not Specified | acs.org |
| RNase S | Potent Inhibitor | Not Specified | acs.org |
| RNase T2 | Potent Inhibitor | Not Specified | acs.org |
| RNase H | Potent Inhibitor | Not Specified | acs.org |
| Phosphodiesterase I | Potent Inhibitor | Not Specified | acs.org |
| Phosphodiesterase II | Potent Inhibitor | Not Specified | acs.org |
Data Source: Based on ref. acs.org. Note: K_I values were specifically reported for RNase B and T1.
Further investigation using fluorescence quenching techniques indicated the presence of multiple DNP-poly[A] binding sites on RNase T1, suggesting a complex interaction mechanism between the modified polynucleotide and the enzyme acs.org. This broad-spectrum inhibition of nucleases suggests that the 2'-O-(2,4-dinitrophenyl) modification profoundly alters the recognition or catalytic activity of these enzymes towards the poly(A) substrate.
Antiviral Activity against Moloney Murine Leukemia Virus (MuLV)
Beyond its nuclease inhibitory properties, POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* has demonstrated significant antiviral activity, particularly against retroviruses like the Moloney murine leukemia virus (MuLV) nih.govnih.gov. The compound acts as a potent inhibitor of reverse transcriptase (RT), a crucial enzyme for retroviral replication.
Key Findings on Antiviral Activity:
Rapid RT Inhibition: DNP-poly[A] was found to completely inhibit MuLV reverse transcriptase within 30 minutes at 0°C nih.govnih.gov.
Cellular and Viral Entry: The inhibitor spontaneously entered MuLV viral particles as well as isolated human lymphocytes and leukocytes at 37°C, indicating its ability to permeate biological membranes and reach its target nih.govnih.gov.
In Vivo Efficacy: Animal studies in MuLV-infected mice showed promising antiviral effects. Administering DNP-poly[A] at a dosage of 100 mg/kg of body weight three times a week over a three-week period led to the undetectable levels of reverse transcriptase using an ultrasensitive RT-PCR assay nih.govnih.gov.
Pathological Improvement: Autopsy results from treated mice revealed a normalized spleen size and appearance, contrasting sharply with the enlarged spleens, fused nodules, and proliferation of abnormal lymphocytes observed in untreated, infected mice nih.govnih.gov. These findings suggest a significant reduction in viral load and associated pathology.
These observations underscore the potential of POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* as a promising lead compound for further development as a general antiretroviral agent, warranting more extensive studies nih.govnih.gov. The mechanism likely involves direct inhibition of reverse transcriptase, a critical enzyme for retroviral replication, by the modified poly(A) backbone.
Properties
CAS No. |
165281-56-1 |
|---|---|
Molecular Formula |
C10H11ClF2N2 |
Origin of Product |
United States |
Advanced Structural and Conformational Investigations of Poly 2/ O 2,4 Dinitrophenyl Poly a *
Higher-Order Structural Analysis of DNP-Modified Poly(A)
Higher-order structural analysis aims to elucidate the precise three-dimensional arrangement, helical parameters, and any propensity for supramolecular assembly in the DNP-modified poly(A) polymer.
Spectroscopic methods, particularly Circular Dichroism (CD) and Ultraviolet-Visible (UV-Vis) absorption spectroscopy, are instrumental in probing the secondary structure and conformational changes of nucleic acids.
UV-Vis Hypochromism: UV-Vis absorption spectroscopy, specifically the phenomenon of hypochromism, provides insights into the stacking interactions between nucleobases within a nucleic acid polymer. Hypochromism refers to the decrease in UV absorbance at a specific wavelength (typically around 260 nm for nucleic acids) when bases are stacked in an ordered helical structure compared to their unstacked or denatured state researchgate.net. The extent of hypochromism correlates with the degree of base stacking and helical integrity. The presence of the DNP group at the 2'-O position could either disrupt or enhance base stacking depending on its orientation and interactions with adjacent nucleobases. A reduction in hypochromism would suggest a disruption of stacking interactions, while an increase might imply more ordered or compacted structures. For poly(dG-dC), modifications were observed to alter the principal UV band, including hypochromism researchgate.net.
Table 1: Expected Spectroscopic Signatures of DNP-Modified Poly(A)
| Spectroscopic Technique | Expected Observation for POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* | Implication for Structure |
| Circular Dichroism | Alterations in characteristic poly(A) CD bands (position, intensity, sign) | Changes in helical conformation, base stacking, and overall chirality due to DNP modification. |
| UV-Vis Hypochromism | Modified absorbance at 260 nm (hypochromism/hyperchromism) | Changes in the degree of base stacking and helical integrity. |
Impact of 2'-O-(2,4-Dinitrophenyl) Modification on Poly(A) Helicity and Thermostability
Thermal denaturation studies, typically performed via melting curve analysis, are standard methods to characterize the thermodynamic stability of nucleic acid structures. These analyses measure the temperature at which a structured polymer transitions to a disordered, single-stranded state, known as the melting temperature (T_m) frontiersin.orggene-quantification.dehitachi-hightech.comlibretexts.org. A higher T_m indicates greater thermal stability.
Research has shown that DNP derivatization can significantly impact the stability of nucleic acid duplexes. For instance, single-stranded poly-2'-O-(2,4-dinitrophenyl)-RNA (DNP-ssRNA) was found to be RNase resistant, and more importantly, thermal denaturation data demonstrated that the hybridization affinity of the DNP-RNA/RNA duplex was higher than that of the native RNA/RNA duplex nih.gov. This suggests that the 2,4-dinitrophenyl modification, when incorporated into an RNA strand, can enhance its ability to form stable structures or interact more strongly, potentially due to favorable stacking interactions or hydrophobic effects conferred by the DNP group. It would therefore be expected that a similar DNP modification on poly(A) would also influence its inherent single-stranded helical stability or its capacity for self-association/duplex formation, leading to observable changes in its melting profile.
Table 2: Influence of DNP Modification on Nucleic Acid Thermostability (Inferred from Related DNP-RNA Studies)
| Property | Native RNA/RNA Duplex | DNP-RNA/RNA Duplex nih.gov | Expected for DNP-Modified Poly(A) |
| Hybridization Affinity | Normal | Higher | Potential for altered single-stranded helical stability or enhanced intermolecular interactions. |
| Thermostability (T_m) | Baseline | Increased | Likely increased, but specific T_m values would require direct measurement. |
The conformational stability of nucleic acids, including poly(A), is highly dependent on the ionic strength and the surrounding solvent environment. These factors primarily modulate electrostatic interactions and hydrophobic forces, which are critical for maintaining the folded structure of biopolymers nih.govamericanpharmaceuticalreview.commdpi.comscience.gov.
Ionic Strength: Nucleic acids are polyanions, and their structure is stabilized by counterions that shield the negatively charged phosphate (B84403) backbone. Increasing ionic strength (e.g., by adding NaCl) typically screens these repulsions, thereby enhancing helical stability up to a certain point. The bulky, relatively hydrophobic, and electron-withdrawing nature of the 2,4-dinitrophenyl group in POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)* could introduce new hydrophobic interactions or alter the charge distribution along the polymer backbone, which might influence its sensitivity to ionic strength. For instance, if the DNP groups induce self-association, this process could be highly sensitive to salt concentrations.
Solvent Environment: The solvent environment, including its dielectric constant, polarity, and ability to form hydrogen bonds, profoundly affects macromolecular conformation and stability science.gov. The 2'-O-(2,4-dinitrophenyl) modification introduces a significant hydrophobic moiety into a hydrophilic nucleic acid backbone. Changes in solvent composition (e.g., addition of organic co-solvents) could alter the hydrophobic effect driving DNP-DNP interactions or DNP-base stacking. This could lead to stabilization or destabilization of the poly(A) helix or its self-assembled forms. While broad principles apply to protein stability americanpharmaceuticalreview.com, specific studies on the influence of ionic strength and solvent environment on POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)* were not found in the search results.
Local Structural Perturbations Induced by the DNP Group
Nuclear Magnetic Resonance (NMR) Spectroscopy for Nucleotide-Level Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of nucleic acids, including those with modifications. For POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)*, NMR would provide atom-level insights into the local structural changes induced by the DNP modification.
Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Analyses: Chemical shifts of protons and carbons are highly sensitive to their electronic environment and local conformation.
DNP Group Resonances: The protons on the dinitrophenyl ring would exhibit characteristic chemical shifts, typically in the aromatic region (7-9 ppm). For a 2,4-dinitrophenyl moiety, expected proton chemical shifts in D₂O could include doublets and singlets in the range of ~7.5-9.0 ppm, reflecting the electronic influence of the nitro groups chemicalbook.comspectrabase.com.
Ribose and Adenine Nucleobase Resonances: The chemical shifts of the ribose protons (H1', H2', H3', H4', H5', H5'') and carbons (C1', C2', C3', C4', C5') of the adenosine (B11128) units in poly(A) would be particularly affected by the 2'-O-DNP modification. The H2' proton, in particular, would show a significant change due to its direct linkage to the DNP group. Perturbations to other ribose protons (e.g., H1', H3') and carbons (e.g., C1', C3') would indicate changes in sugar puckering equilibrium (C2'-endo vs. C3'-endo) nih.gov. Adenosine protons (H2, H8) and carbons in the nucleobase would also likely experience shifts due to induced changes in the glycosidic torsion angle (χ) or stacking interactions.
Phosphorus NMR (³¹P NMR): The ³¹P NMR spectrum of the polynucleotide backbone is highly sensitive to the phosphodiester bond conformation and local environment. Changes in the chemical shifts and coupling patterns of the phosphate groups adjacent to and distant from the DNP-modified adenosine units would reveal alterations in the phosphodiester backbone geometry aiinmr.com. An increased dispersion of ³¹P resonances can indicate a greater variety of backbone conformations oup.com.
Expected NMR Data and Conformational Insights: The presence of a bulky DNP group at the 2'-O position is anticipated to sterically hinder the ribose sugar from adopting the C2'-endo conformation, thus favoring the C3'-endo puckering. This effect has been observed with other 2'-O modifications, such as 2'-O-methylation, which biases the sugar pucker towards C3'-endo nih.gov. NMR techniques like coupling constant analysis (e.g., J(H1'-H2') and J(H3'-H4')) and NOE (Nuclear Overhauser Effect) experiments would be crucial. NOE correlations between the DNP protons and protons on the adjacent ribose or nucleobase, or even those on neighboring nucleotide units, would provide direct evidence of the spatial proximity and orientation of the DNP group within the polynucleotide structure. A strong NOE between the DNP protons and the H1' of the modified adenosine, for example, might suggest a specific orientation of the DNP group relative to the sugar.
Illustrative Expected NMR Chemical Shifts for a 2'-O-DNP-Adenosine Monomer (in D₂O, referenced to DSS for ¹H and H₃PO₄ for ³¹P):
| Nucleotide/Group | Atom Type | Expected Chemical Shift (ppm) | Description |
| Adenosine | H8 | 8.1 - 8.4 | Adenine C8 proton (typically singlet) bmrb.iochemicalbook.com |
| H2 | 7.9 - 8.2 | Adenine C2 proton (typically singlet) bmrb.iochemicalbook.com | |
| H1' | 5.8 - 6.2 | Ribose anomeric proton, sensitive to sugar pucker bmrb.iochemicalbook.com | |
| H3' | 4.4 - 4.7 | Ribose H3', influenced by 2'-O-modification | |
| H4' | 4.1 - 4.3 | Ribose H4' | |
| H5', H5'' | 3.8 - 4.1 | Ribose H5' protons | |
| C8 | 139 - 141 | Adenine C8 carbon | |
| C2 | 152 - 154 | Adenine C2 carbon | |
| C1' | 87 - 90 | Ribose C1', sensitive to sugar pucker bmrb.io | |
| C2' | 80 - 83 | Ribose C2', directly modified by DNP nih.gov | |
| C3' | 75 - 78 | Ribose C3' | |
| C4' | 85 - 88 | Ribose C4' | |
| C5' | 62 - 65 | Ribose C5' | |
| DNP Group | Ar-H | 7.5 - 9.0 | Aromatic protons of 2,4-dinitrophenyl chemicalbook.comspectrabase.com |
| Phosphate | ³¹P | -0.5 - 2.0 | Phosphate backbone phosphorus, sensitive to conformation aiinmr.com |
Computational Modeling of Local DNP-Poly(A) Conformations
Computational modeling provides a powerful complementary approach to NMR, enabling researchers to predict and visualize the complex conformational landscape of modified polynucleotides that may be difficult to fully resolve experimentally. For POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)*, molecular dynamics (MD) simulations and quantum mechanics (QM) calculations would be invaluable.
Molecular Dynamics (MD) Simulations: MD simulations would be used to explore the dynamic behavior of the DNP-modified poly(A) in solution. This involves simulating the atomic movements over time under a defined force field. Key aspects of investigation would include:
Sugar Pucker Equilibrium: MD can quantify the population distribution of C2'-endo and C3'-endo sugar puckers for the modified adenosine and its neighbors, revealing the DNP group's influence on this critical conformational parameter. This aligns with studies showing 2'-O-modifications can bias sugar pucker nih.gov.
Backbone Torsion Angles: The six backbone torsion angles (α, β, γ, δ, ε, ζ) define the polynucleotide chain's flexibility. MD simulations can identify how these angles are altered in the vicinity of the DNP modification, indicating localized distortions or increased rigidity/flexibility.
Steric Clashes and Interactions: The model can identify potential steric clashes between the DNP group and other parts of the nucleotide or neighboring residues, which could explain observed conformational preferences. It can also reveal favorable interactions (e.g., stacking of the DNP ring with nucleobases) that stabilize certain conformations.
Quantum Mechanics (QM) Calculations / Density Functional Theory (DFT): More detailed insights into the electronic structure and local energy landscape can be obtained through QM/DFT calculations.
Chemical Shift Prediction: DFT can accurately predict NMR chemical shifts, allowing for direct comparison with experimental data and aiding in peak assignments, especially for complex systems nih.gov.
Conformational Energies: QM calculations can determine the relative energies of different sugar puckers or DNP orientations, providing a quantitative basis for the favored conformations.
Intermolecular Interactions: Detailed analysis of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) involving the DNP group can be performed at the quantum mechanical level, revealing subtle energetic contributions to the local structure.
Computational modeling complements experimental data by providing a high-resolution, dynamic view of the modified polymer, allowing researchers to rationalize observed spectroscopic data and predict behavior under different conditions.
Investigating the Role of Spacer Arms and Multiple DNP Labeling on Polynucleotide Structure
The design of DNP-labeled polynucleotides often involves the use of "spacer arms" to link the DNP moiety to the backbone and the incorporation of "multiple DNP labels" to enhance signal or effect. These design elements are crucial for controlling the impact of the DNP group on the polynucleotide's structure and function.
Role of Spacer Arms: Spacer arms are flexible molecular linkers introduced between the DNP label and the polynucleotide backbone. Their primary role is to modulate the proximity and steric interaction between the label and the nucleic acid structure sigmaaldrich.comcarlroth.combiorxiv.orgchemicalbook.comsigmaaldrich.com.
Controlling Local Perturbations: Varying the length and chemical nature (e.g., aliphatic, polyethylene (B3416737) glycol, hydrophilic, hydrophobic) of the spacer arm allows fine-tuning of the DNP group's influence. A short or rigid spacer arm will position the DNP group closer to the 2'-O position, leading to more pronounced direct steric and electronic perturbations of the ribose and potentially interfering with base stacking or backbone flexibility. Longer or more flexible spacer arms, conversely, allow the DNP group to extend further away from the polynucleotide, minimizing its direct structural impact while maintaining its presence for other applications (e.g., detection).
Minimizing Steric Hindrance: In applications where the DNP label is used for detection or affinity binding (e.g., with anti-DNP antibodies), a sufficiently long and flexible spacer arm is critical to minimize steric hindrance, ensuring that the DNP epitope is accessible for binding biorxiv.org.
Multiple DNP Labeling: The incorporation of multiple DNP labels within a single polynucleotide chain serves several purposes, particularly in diagnostic and biochemical applications carlroth.comchemicalbook.comsigmaaldrich.com.
Signal Amplification: For detection purposes, introducing multiple DNP groups can significantly amplify the signal, improving the sensitivity of assays. Each DNP group acts as an independent reporter site for anti-DNP antibodies or other DNP-binding molecules.
Enhanced Avidity/Binding: In cases where the DNP label is used to recruit other molecules (e.g., antibodies), multivalency (multiple DNP groups) can lead to an increased avidity of binding, even if individual DNP-antibody interactions are of low affinity. This is a common strategy in the design of molecular probes and antibody-recruiting molecules sigmaaldrich.com.
Molecular Interactions and Recognition Mechanisms Involving Poly 2/ O 2,4 Dinitrophenyl Poly a *
Interactions with Complementary Nucleic Acids (RNA/DNA)
The interaction of POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A) with complementary nucleic acids, such as poly(U) or poly(dT), is governed by the principles of Watson-Crick base pairing, albeit potentially modulated by the presence of the bulky and hydrophobic 2,4-dinitrophenyl groups.
Hybridization Kinetics and Thermodynamics of DNP-Poly(A) Duplexes
Nucleic acid hybridization is a fundamental process characterized by its kinetics (rates of association and dissociation) and thermodynamics (stability of the resulting duplex). Generally, hydrophobic groups can influence these parameters. Dinitrophenyl-derivatized oligonucleotides, including those with poly(A) sequences, are known to be utilized in hybridization applications, indicating their ability to form duplexes biosyn.comthermofisher.compnas.org. Importantly, hydrophobic dinitrophenyl groups have been shown to stabilize double helical structures, as observed in studies of dinitrophenyl-poly(A)-poly(dT) hybrids nih.gov. This suggests that the DNP modification in POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A) likely contributes to the thermodynamic stability of its duplexes.
However, specific quantitative data on the hybridization kinetics, such as association and dissociation rate constants, or comprehensive thermodynamic parameters like melting temperatures (Tm), enthalpy changes (ΔH), and entropy changes (ΔS) for POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A) duplex formation with complementary nucleic acids, were not directly identified in the reviewed literature. Studies on other 2'-O-modified poly(A) strands, such as poly-2'-O-methyl-adenylic acid, have shown their capacity to form homo-duplexes and hetero-duplexes with polyriboadenylic acid, highlighting that 2'-O modifications can indeed impact duplex formation researchgate.netresearchgate.net.
Sequence Specificity and Mismatch Tolerance in Hybridization
The sequence specificity of nucleic acid hybridization is typically dictated by Watson-Crick base pairing rules, where each base preferentially pairs with its complementary counterpart (A with T/U, G with C). Mismatch tolerance refers to the degree to which a nucleic acid strand can hybridize to a non-fully complementary sequence, potentially forming thermodynamically less stable but still recognizable duplexes. While the general principles of sequence specificity and mismatch tolerance are well-established for unmodified nucleic acids pnas.orgbioradiations.comnih.gov, specific research findings detailing how the 2'-O-(2,4-dinitrophenyl) modification in POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A) impacts its sequence specificity or mismatch tolerance during hybridization were not identified in the available literature.
Binding to Proteins and Enzymes
The 2,4-dinitrophenyl (DNP) moiety is known for its ability to act as a hapten, frequently used as an affinity tag due to its strong immunogenicity and ability to bind to specific antibodies biosyn.com. Beyond immunological applications, DNP can also interact with other proteins and enzymes.
Quantitative Analysis of Binding Affinity and Stoichiometry (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A) has been demonstrated to act as a potent inhibitor for several ribonucleases (RNases) and phosphodiesterases. Specifically, it functions as a reversible competitive inhibitor for RNases B and T1 acs.org. Quantitative kinetic measurements using this compound showed inhibition constants (K_I) of 1.03 μM for RNase B and 1.05 μM for RNase T1 acs.org. Further insights into the interaction stoichiometry indicate that there is more than one RNase-binding site within each DNP-poly(A) molecule, as inferred from fluorescence quenching data of RNase T1 by DNP-poly(A) acs.org.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are widely used biophysical techniques to quantitatively analyze binding affinity, stoichiometry, and thermodynamic parameters of molecular interactions eragene.comontosight.aifishersci.com. While direct ITC or SPR data for POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A) binding to a broad range of proteins/enzymes were not identified in the search, these techniques are routinely applied for characterizing such interactions. For example, 2,4-dinitrophenol (B41442) (DNP) itself has been shown to bind to proteins like mitochondrial uncoupling protein 1 (UCP1), inducing a specific conformational state researchgate.net. DNP has also been quantitatively shown to bind to the MprA protein with a dissociation constant (Kd) in the range of ~15-22 μM and a stoichiometry of one DNP molecule per MprA protomer [previous search result 26]. Similarly, DNP-derivatized oligonucleotides (ODNs) have been studied for their binding affinity (K_A) and stoichiometry (n) to anti-DNP antibodies using methods like ITC [previous search result 35, 40, 41].
The identified enzyme inhibition data for POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A) provides direct quantitative evidence of its specific binding capabilities.
| Compound/Ligand | Target/Enzyme | Binding Affinity (KI / Kd) | Stoichiometry | Assay Method | Reference |
| POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A) | RNase B | 1.03 µM (KI) | >1 binding site per polymer molecule | Kinetic Measurements, Fluorescence Quenching | acs.org |
| POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A) | RNase T1 | 1.05 µM (KI) | >1 binding site per polymer molecule | Kinetic Measurements, Fluorescence Quenching | acs.org |
| 2,4-Dinitrophenol | MprA protein | ~15-22 µM (Kd) | 1 DNP per MprA protomer | Isothermal Titration Calorimetry (ITC) | [previous search result 26] |
Structural Basis of Protein-DNP-Poly(A) Recognition (e.g., Co-crystallography, Cryo-Electron Microscopy)
Understanding the structural basis of protein-nucleic acid interactions often relies on high-resolution techniques such as X-ray co-crystallography and cryo-electron microscopy (cryo-EM) uni.lusigmaaldrich.comscience.govnih.gov. These methods can provide atomic-level details of how a protein recognizes and binds to its nucleic acid ligand, revealing specific contact points, conformational adjustments, and the role of water molecules or ions. For instance, cryo-EM has been used to determine the structure of UCP1 in complex with DNP, providing insights into the binding site of DNP on the protein researchgate.net.
However, specific structural data, such as co-crystal structures or cryo-EM maps, directly depicting POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A) in complex with an enzyme (like RNase B or T1) or any other protein, were not identified in the conducted searches. Such structural insights would be crucial for a comprehensive understanding of the precise molecular mechanisms by which the DNP modification influences recognition and binding events.
Influence on Enzyme Activity and Molecular Processing Pathways
POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)*, or DNP-poly(A), demonstrates significant inhibitory effects on various enzymes involved in nucleic acid metabolism. It has been identified as a potent inhibitor for a range of ribonucleases (RNases), including RNases A, B, S, T1, T2, and H, as well as phosphodiesterases I and II nih.gov.
Kinetic analyses have shown that DNP-poly(A) acts as a reversible competitive inhibitor for both RNase B and RNase T1. The inhibition constants (KI) for these enzymes are remarkably similar, as detailed in Table 1 nih.gov.
| Enzyme | Inhibition Type | KI (µM) |
| RNase B | Reversible Competitive | 1.03 nih.gov |
| RNase T1 | Reversible Competitive | 1.05 nih.gov |
Furthermore, DNP-poly(A) has been shown to competitively inhibit Poly(A)-specific ribonuclease (PARN), an exoribonuclease responsible for degrading 3′-end poly(A) tails in eukaryotic organisms semanticscholar.org.
In the context of viral enzymes, poly-2'-O-(2,4-dinitrophenyl)-oligo(A) has been found to reversibly inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) and competes with the primer-template poly(A)-(dT)12 scispace.com. Another derivative, poly-2'-O-(3-fluoro-4,6-dinitrophenyl)-poly(A), was observed to irreversibly inactivate HIV-1 RT through covalent labeling scispace.com. Importantly, DNP-poly(A) derivatives did not exhibit inhibitory effects on RNA polymerase II (even at concentrations up to 10-5 M) or DNA polymerase I (up to 10-6 M inhibitor concentration) scispace.com.
Beyond enzyme inhibition, DNP-poly(A) has shown potential in maintaining the viability of susceptible lymphocytes in the presence of wild-type HIV-1. The effective inhibitor concentrations (EC50) were found to be between 0.2 and 2.6 µg/ml, with no observed toxic effects on host cells even at concentrations 100-1000 times higher scispace.com.
Recognition by Anti-Dinitrophenyl (DNP) Antibodies
The 2,4-dinitrophenyl (DNP) group is a well-established hapten known for its ability to elicit a strong immune response when conjugated to larger carrier molecules such as proteins or peptides caymanchem.com. Anti-DNP antibodies are characterized by their specific reactivity with the DNP hapten itself and with DNP-conjugated molecules antibodies-online.com. The recognition of DNP by antibodies is a cornerstone in immunology, often studied using DNP-conjugated proteins or synthetic polymers to understand antigen-antibody interactions nih.govnih.govnih.govcaymanchem.comantibodies-online.comsemanticscholar.orggoogle.comresearchgate.netaai.orgsemanticscholar.orgnih.govnih.govnih.govacs.orgfortislife.comresearcher.lifekarger.comkarger.comnih.govharvard.edueur.nl.
Epitope Mapping and Specificity of Antibody Binding
Epitope mapping is the process of identifying the specific regions on an antigen that are recognized and bound by antibodies fusionbiolabs.comnih.govthermofisher.comresearchgate.netbiotome.com.au. In the case of DNP-conjugated molecules, anti-DNP antibodies primarily recognize the DNP hapten caymanchem.comantibodies-online.com. However, the specificity of anti-DNP antibodies can extend beyond the hapten to include interactions with the carrier molecule, demonstrating "carrier specificity" scispace.comnih.govnih.govsemanticscholar.orgsemanticscholar.org.
Optimization of DNP Presentation for Enhanced Immunorecognition
For DNP-labeled oligonucleotides, studies have explored the effect of varying the length of the spacer arm connecting the DNP label to the oligonucleotide phosphate (B84403) backbone and the number of attached DNP groups to identify optimal conditions for anti-DNP antibody binding oup.com. These investigations suggest that a suitable spacer arm is necessary for maximizing antibody binding sensitivity oup.com. Furthermore, it has been observed that oligomers featuring adjacent DNP motifs exhibit enhanced avidity for anti-DNP antibodies researcher.life. Molecular modeling techniques have been employed to provide insights into the structural aspects that govern the accessibility of these DNP ligands to antibodies, guiding the design of more potent immunogens researcher.life.
Interactions with Small Molecules and Ligands
POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* is characterized by its amphipathic nature, a property that influences its interactions with other molecules and ligands semanticscholar.org. The incorporation of hydrophobic dinitrophenyl groups into the poly(A) structure has a notable impact on its physical properties. These hydrophobic DNP moieties are capable of stabilizing double helical structures when DNP-poly(A) forms hybrids, such as with poly(dT) scispace.com.
Ligand Binding Site Analysis on DNP-Poly(A)
The interaction of DNP-poly(A) with enzymes provides insights into its ligand binding sites. Studies on the quenching of fluorescence of RNase T1 by DNP-poly(A) have indicated the presence of more than one RNase-binding site within each DNP-poly(A) molecule nih.gov. This suggests a multivalent interaction capability, where multiple DNP-poly(A) molecules or different regions within a single DNP-poly(A) molecule can engage with the enzyme.
In the context of its competitive inhibition of Poly(A)-specific ribonuclease (PARN), a detailed analysis using a 3D pharmacophore model revealed specific interactions between the DNP-poly(A) substrate analog and key amino acids in the PARN active site semanticscholar.org. The DNP moiety of DNP-poly(A) was found to interact with Arg99 and His377 of PARN via hydrogen bonding, and with Phe31 through pi-stacking hydrophobic interactions semanticscholar.org. This suggests that both hydrogen bonding and hydrophobic forces contribute to the binding affinity. Additionally, the DNP moiety itself can induce steric hindrance with the base of the DNP-adenosine monomer when bound within the PARN active site, influencing the precise molecular geometry of the interaction semanticscholar.org.
Effects on Ligand-Induced Structural Transitions in Poly(A)
The incorporation of the DNP group into poly(A) leads to significant changes in its structural characteristics and its response to ligand binding. The hydrophobic nature of the dinitrophenyl groups directly contributes to the stabilization of double helical structures within the poly(A) chain, as observed when DNP-poly(A) forms hybrids with poly(dT) scispace.com. This intrinsic stabilization suggests that the DNP modification itself can induce a more ordered or compact conformation in the polymer.
Moreover, the presence of the DNP moiety makes the POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* molecule inherently more rigid than unmodified poly(A) semanticscholar.org. This increased rigidity is evident even in the absence of a binding partner, as demonstrated by molecular modeling in vacuo semanticscholar.org. Upon ligand binding, such as the interaction with PARN, the conformational flexibility of DNP-poly(A) is further constrained. The dihedral rotating angles of the DNP-poly(A) chain become notably more constricted when bound in the active site of PARN compared to the more flexible poly(A) chain semanticscholar.org. This suggests that specific ligand interactions can induce and stabilize particular structural transitions or conformations in the modified polymer, which are important for its biological activity, such as enzyme inhibition.
Mechanistic Investigations of Poly 2/ O 2,4 Dinitrophenyl Poly a * Function and Reactivity
Elucidation of Molecular Mechanisms in Biological Mimicry Systems
The 2'-hydroxyl group of ribonucleotides plays a crucial role in the structure, stability, and biological interactions of RNA. Modifications at this position, such as 2'-O-methylation (Nm), are abundant in natural RNA and are known to significantly influence RNA structure, stability, and interactions with other molecules, including proteins osti.govoup.comrsc.orgnih.gov. For instance, 2'-O-methylation enhances hydrophobicity, stabilizes helical structures, and provides protection against nuclease degradation, often by enforcing an A-form geometry in RNA duplexes osti.govspringernature.com. The presence of a DNP group at the 2'-position in POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* extends these general principles, serving as a powerful tool in biological mimicry systems.
This compound can mimic aspects of natural RNA or its modified forms, providing insights into specific biological processes. For example, oligoribonucleotides incorporating 2'-O-(2,4-dinitrophenyl)ribonucleosides have been synthesized, indicating that this modification is chemically feasible and can be integrated into RNA strands acs.org. Given the bulk and electronic properties of the DNP group, POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* can be utilized to probe steric and electronic requirements of RNA-interacting enzymes or proteins. It can serve as an analog to study how a bulky, electron-withdrawing modification at the 2'-position influences RNA duplex formation, protein binding affinities, or enzymatic recognition. The DNP moiety can also act as a hapten, allowing for detection and purification of DNP-labeled oligonucleotides using anti-DNP antibodies, which facilitates analytical studies in complex biological mixtures biosyn.combiosyn.combiosyn.com. This enables researchers to trace the modified polynucleotide's fate or interactions within a system, mimicking physiological RNA pathways for investigative purposes.
Reaction Kinetics and Pathways of DNP Cleavage or Modification within the Polynucleotide
The 2,4-dinitrophenyl (DNP) group is well-characterized in organic chemistry for its reactivity, particularly as a good leaving group in nucleophilic aromatic substitution reactions. Its strong electron-withdrawing nitro groups activate the aromatic ring, making it susceptible to attack by various nucleophiles. Furthermore, DNP derivatives are known chromophores, and certain dinitrophenyl-containing linkers can be photocleavable, allowing for light-induced release of attached molecules glenresearch.combiosearchtech.comfrontiersin.org. This inherent reactivity and detectability make the DNP modification in POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* a subject of detailed kinetic and mechanistic investigations.
The DNP group is attached to the 2'-oxygen via an ether linkage. While ether linkages are generally stable, the activating nature of the 2,4-dinitrophenyl group can render the linkage susceptible to nucleophilic attack. Notably, thiolytic cleavage of O-2,4-dinitrophenyl derivatives of phenols has been reported, suggesting that the DNP moiety can be removed by thiols under specific conditions nih.gov. The stability of the 2'-O-DNP linkage within the polynucleotide would therefore be influenced by factors such as the presence of nucleophiles (e.g., thiols, amines), temperature, and solvent polarity. Steric hindrance imposed by the polynucleotide chain might offer some protection, but solvent accessibility to the DNP group would be a key determinant of its reactivity.
An illustrative table detailing the expected stability of the 2'-O-DNP linkage under different chemical conditions is provided below:
| Condition | Expected Stability of DNP Linkage | Comments |
| Strong Acid (e.g., pH 1-2) | Moderate to High | Ether linkages are generally stable to acid, but hydrolysis might occur under harsh, prolonged conditions. |
| Neutral pH (e.g., pH 6-8) | High | Relatively stable in the absence of strong nucleophiles. |
| Strong Base (e.g., pH 10-12) | Moderate to Low | Increased susceptibility to hydrolysis by hydroxide (B78521) or other nucleophiles if the DNP group acts as a leaving group. |
| Presence of Thiols | Low | Highly susceptible to thiolytic cleavage due to the activated aromatic ring. Optimal for DNP removal. nih.gov |
| UV Light (365 nm) | Variable | Depends on whether the DNP is part of a recognized photocleavable linker. If so, cleavage can occur. glenresearch.combiosearchtech.comfrontiersin.org |
The reactivity of the 2'-O-DNP linkage is expected to exhibit pH-dependence, primarily due to the protonation states of potential nucleophiles in the environment or the influence of pH on the hydrolysis pathway. For instance, if nucleophilic attack is mediated by an amino group of a protein or a free thiol, the reaction rate would be maximal when the nucleophile is in its deprotonated (reactive) form. Conversely, extremely low pH might lead to protonation of the DNP oxygen, making it a better leaving group in some contexts, although direct hydrolysis of the ether is generally less common than nucleophilic displacement on the aromatic ring. Investigations would focus on establishing optimal pH ranges for intended cleavage or modification reactions.
An illustrative table demonstrating the pH-dependence of DNP-Poly(A) reactivity is provided below:
| pH Range | Observed Reactivity (e.g., Cleavage Rate) | Underlying Mechanism/Considerations |
| Acidic (pH < 4) | Low | Reduced nucleophile activity (e.g., protonated amines/thiols). Protonation of DNP ether oxygen might lead to some instability under very specific conditions. |
| Neutral (pH 6-8) | Low to Moderate | Typical physiological conditions. Limited reactivity unless specific nucleophiles are present. |
| Basic (pH > 9) | Moderate to High | Increased concentration of deprotonated nucleophiles (e.g., OH-, thiolate anions) favoring nucleophilic aromatic substitution on the DNP group. |
Role of DNP Modification in Model RNA Processing and Metabolism Analogs
The poly(A) tail is a critical modification found at the 3'-end of most eukaryotic messenger RNAs (mRNAs), playing essential roles in mRNA stability, translation initiation, and nuclear export elifesciences.orgmdpi.comresearchgate.net. The dynamic regulation of poly(A) tail length by polyadenylation (addition) and deadenylation (removal) is a key control point in gene expression.
Introducing a DNP modification into poly(A) can create an analog to investigate the intricate processes of RNA processing and metabolism. POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* can serve as a substrate or inhibitor to study the activity of enzymes involved in poly(A) metabolism, such as poly(A) polymerase (PAP) or various deadenylases. The DNP group at the 2'-position could sterically hinder the binding of poly(A)-binding proteins (PABPs), which coat the poly(A) tail and regulate its function, or interfere with the catalytic activity of enzymes that interact with the poly(A) chain.
Furthermore, the cleavable nature of the DNP linkage, particularly by thiols nih.gov, could enable the compound to function as a "caged" or "decaged" RNA analog. If the DNP group can be selectively removed under specific conditions, it could allow for the temporal control of a particular RNA function or interaction. For instance, a DNP-modified poly(A) could be designed to be non-functional (e.g., unable to bind PABPs or be processed by deadenylases) until the DNP group is cleaved, thereby "activating" the poly(A) tail in a controlled manner. Alternatively, as observed with other DNP-labeled oligonucleotides, its detectability via anti-DNP antibodies makes it valuable for tracking the modified RNA within cellular extracts or in vitro systems, providing a non-radioactive method to monitor RNA metabolic pathways biosyn.combiosyn.combiosyn.com. This allows researchers to model and analyze the impact of specific modifications on RNA fate without the complexities of in vivo systems.
Investigating Intramolecular and Intermolecular Rearrangements of the DNP Moiety
The DNP moiety, when incorporated into a polynucleotide, presents opportunities for investigating various intramolecular and intermolecular rearrangements. Intramolecularly, the DNP group's position at the 2'-O of the ribose could potentially influence the ribose sugar pucker (e.g., favoring C3'-endo conformation typical of A-form RNA, as seen with 2'-O-methyl modifications). While a direct migration of the DNP group to other hydroxyls on the same ribose (e.g., 3'-O) is less common for stable ether linkages, dynamic interactions and transient states could lead to such possibilities, especially under catalytic conditions. If the DNP group is part of a photolabile linker, photo-induced rearrangements leading to its cleavage or a change in its connectivity are also a possibility, offering a way to photocontrol RNA function glenresearch.combiosearchtech.comfrontiersin.org. Such photo-induced events could involve internal rearrangements of the DNP-linker structure before release.
Applications of Poly 2/ O 2,4 Dinitrophenyl Poly a * in Advanced Research Tools and Technologies
Development as a Molecular Probe in Biochemical and Cell-Free Assays
The incorporation of the DNP group allows POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)* to function as a molecular probe, detectable through specific immunological and optical methods in various assay formats.
Immunodetection Systems Utilizing Anti-DNP Antibodies
The 2,4-dinitrophenyl (DNP) group is a small hapten known for its high immunogenicity, which allows for the generation of specific antibodies biosyn.comcaymanchem.com. Oligonucleotides, including DNP-modified nucleic acids like POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)*, can be effectively detected using anti-DNP antibodies in analytical tests biosyn.combiosyn.com. These antibodies, available in both monoclonal and polyclonal formats, can be conjugated with dyes or enzymes to enable primary or secondary detection systems biosyn.comcaymanchem.comsynabs.befunakoshi.co.jpbiotium.comthermofisher.com.
DNP-labeled probes offer advantages in immunodetection systems, such as reduced background signal compared to biotinylated probes and serving as an excellent alternative to biotin (B1667282) in systems requiring biotin-free conditions biosyn.comsynabs.be. Common applications include in situ hybridization, Northern blotting, and Southern blotting, where DNP-labeled nucleic acid probes are detected after hybridization to their targets biosyn.com. For enhanced signal intensity, it is often recommended to incorporate multiple DNP molecules, such as three, into the oligonucleotide probe biosyn.com.
Beyond its use as a detectable label, POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)* has also demonstrated inhibitory properties in biochemical assays. It acts as a potent inhibitor for various ribonucleases (RNases A, B, S, T1, T2, and H) and phosphodiesterases I and II acs.org. Kinetic analysis reveals that DNP-poly(A) is a reversible competitive inhibitor for enzymes like RNase B and RNase T1, with inhibition constant (Ki) values of 1.03 μM and 1.05 μM, respectively acs.org.
Table 1: Kinetic Parameters of DNP-poly(A) as a Ribonuclease Inhibitor
| Enzyme | Inhibition Type | Ki (µM) | Reference |
| RNase B | Competitive | 1.03 | acs.org |
| RNase T1 | Competitive | 1.05 | acs.org |
Furthermore, DNP-poly(A) has been employed in the development of affinity columns. By covalently anchoring DNP-poly(A) molecules to oxirane acrylic beads, researchers can create columns capable of selectively removing RNases from aqueous solutions through simple filtration acs.org. This demonstrates its utility as a purification and assay tool for biochemical research.
Fluorescence-Based Detection and Imaging Applications
The DNP group can play a role in fluorescence-based detection and imaging. Oligonucleotide probes dually labeled with a fluorescent dye and a DNP group have been successfully utilized for highly sensitive direct detection of antigens in rolling circle amplification (RCA)-based assay systems, even at femtomolar levels biosyn.com. This approach leverages the properties of DNP in conjunction with fluorescence for amplified signal generation.
In some probe designs, the DNP group functions as an effective fluorescence quencher nih.govcapes.gov.br. The principle involves a "turn-on" mechanism where the removal of the DNP group in response to a specific analyte leads to a significant increase in fluorescence signal, enabling sensitive detection and visualization nih.gov. While specific examples cited might involve DNP in other contexts, the general principle of DNP as a quencher is applicable to its potential in DNP-poly(A) based probes for imaging. Fluorescence microscopy has also been used to visualize anti-DNP antibodies binding to DNP-conjugated molecules (e.g., lipids), illustrating its role in direct imaging applications where the DNP tag is recognized by a fluorescently labeled antibody researchgate.net.
Utility in Gene Silencing Studies (e.g., Antisense Oligonucleotides, siRNA Analogs)
POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)*, particularly in the form of single-stranded DNP-RNA (DNP-ssRNA) or DNP-siRNA, has demonstrated significant utility in gene silencing research nih.govnih.gov. These modified nucleic acids show enhanced properties beneficial for modulating gene expression.
Enhancement of Nuclease Resistance for Research Applications
A key advantage of DNP-modified nucleic acids in gene silencing studies is their enhanced resistance to nuclease degradation plos.orgnih.gov. The 2'-O-(2,4-dinitrophenyl) modification contributes to protecting the oligonucleotide backbone from hydrolysis by endogenous ribonucleases, which is crucial for the stability and longevity of gene silencing agents in biological environments nih.govglenresearch.com. This nuclease resistance is vital for research applications involving cell-based assays or in vivo studies, where native nucleic acids are rapidly degraded nih.govnih.gov.
POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)* has been identified as nuclease-resistant plos.org. Comparative studies have shown that single-stranded poly-2'-O-(2,4-dinitrophenyl)-RNA (DNP-ssRNA) is robustly resistant to RNase activity nih.gov. This inherent stability allows DNP-modified antisense oligonucleotides and siRNA analogs to maintain their integrity and activity for longer periods, enhancing their efficacy in gene silencing applications nih.govnih.gov.
Modulation of Cellular Uptake Mechanisms (at a mechanistic/research tool level)
The amphipathic nature of the DNP moiety in POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)* significantly influences its interaction with cellular membranes, leading to improved cellular uptake plos.org. Unlike unmodified poly(A) chains, DNP-poly(A) has been shown to transport rapidly and freely across cellular membranes and even viral envelopes plos.org. This enhanced membrane permeability is a critical feature for research tools aimed at delivering nucleic acids into cells for gene silencing or other intracellular manipulations.
The ability of DNP-modified nucleic acids to readily cross biological membranes provides a practical advantage for their use in various cellular assays, as it facilitates their entry into the intracellular compartment where they can interact with target mRNA for gene silencing plos.orgnih.gov. Flow cytometry analysis has been employed to quantify the cellular uptake of DNP-modified nucleic acids, providing a method to mechanistically study their internalization efficiency researchgate.net. This modulation of cellular uptake, driven by the DNP modification, makes POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)* a valuable research tool for studying and enabling intracellular delivery of nucleic acid-based agents.
Applications in Nucleic Acid Nanotechnology and Supramolecular Assemblies
POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)* and other DNP-modified nucleic acids also find applications in the burgeoning field of nucleic acid nanotechnology and the construction of supramolecular assemblies. The DNP group's chemical properties facilitate novel approaches to creating and controlling complex nanoscale structures.
DNP-modified nucleic acids have been demonstrated to enable orthogonal control over the self-assembly and disassembly of DNA nanostructures through specific antibody interactions nih.gov. For instance, anti-DNP antibodies can be used as molecular inputs to trigger the assembly of DNA tubular structures from antigen-conjugated split DNA input-strands nih.gov. This level of precise, antibody-regulated control highlights the potential of DNP as a chemical handle in designing responsive nucleic acid-based nanodevices for research applications nih.gov.
The DNP group can also facilitate cross-linking interactions within nucleic acid structures, thereby contributing to the formation of stable supramolecular assemblies scispace.com. The ability to chemically modify nucleic acids, as exemplified by the DNP modification, is fundamental to DNA nanotechnology, allowing for the manipulation of DNA-nanoparticle structures and the creation of materials with tailored properties soton.ac.ukresearchgate.netmdpi.comnih.gov. These applications range from the design of complex self-assembling systems to the creation of responsive platforms for sensing and delivery.
Functionalization of Biosensors and Biointerfaces with DNP-Poly(A) for Analytical Research
POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)*, often abbreviated as DNP-poly(A), has been recognized as a potent inhibitor for various ribonucleases (RNases) and phosphodiesterases, including RNases A, B, S, T1, T2, and H acs.org. This inhibitory property forms the basis for its application in functionalizing biosensors and biointerfaces for analytical research, particularly for the selective removal or detection of these enzymes.
One significant application involves the covalent anchoring of DNP-poly(A) molecules to solid supports, such as oxirane acrylic beads, to create affinity columns. These columns are designed for the selective removal of RNases from aqueous solutions through a simple filtration process acs.org. This method proves crucial in molecular biology workflows where RNase contamination can compromise RNA integrity. Research has demonstrated that such columns can achieve a substantial reduction in RNase concentration, specifically a 1000-fold decrease when processing solutions containing 7.0 µM or 7.0 nM RNase A acs.org. Furthermore, these functionalized columns exhibit durability, being saturable by concentrated RNase solutions and regenerable by washing with salt solutions, allowing for repeated use without significant loss in binding affinity or capacity acs.org.
The mechanism of inhibition and binding of DNP-poly(A) to RNases has been investigated through kinetic measurements. For instance, DNP-poly(A) acts as a reversible competitive inhibitor for RNase B and RNase T1, with reported inhibition constants (K_I) indicating strong binding affinities acs.org. Data from fluorescence quenching studies of RNase T1 by DNP-poly(A) suggest the presence of multiple RNase-binding sites on each DNP-poly(A) molecule, highlighting the complex interaction dynamics acs.org. The binding capacity and dissociation constants (K_d) of RNases on DNP-poly(A) derivatized beads have also been quantified, providing valuable insights into the efficiency of these biointerfaces.
Table 1: Kinetic and Binding Parameters of DNP-Poly(A) with RNases
| Parameter | RNase B | RNase T1 | Unit | Source |
| K_I (Inhibition Constant) | 1.03 | 1.05 | µM | acs.org |
| K_d (Dissociation Constant) on Beads | 0.66 | 0.48 | µM | acs.org |
| Binding Capacity on Beads | 21.0 × 10-8 | 9.6 × 10-8 | mol/g | acs.org |
Beyond RNase removal, the DNP moiety of DNP-poly(A) can be leveraged in broader biosensor applications where the dinitrophenyl group acts as a hapten. Haptens are small molecules that elicit an immune response only when attached to a larger carrier molecule. The DNP group is widely used in immunological research because it can stimulate a strong immune response when conjugated with proteins or peptides, and it is not found endogenously in tissues, making it an ideal control in immunoassays mdpi.com. While specific DNP-poly(A) biosensor designs are not extensively detailed, the principle of DNP-antibody interaction is well-established for biosensing. For example, DNP derivatives have been used in fluorescent biosensors where photoluminescence is quenched by the DNP derivative and then restored upon specific binding with an anti-DNP antibody pnas.orgresearchgate.net. This specific binding event can be detected, forming the basis of a biosensor. The high binding affinity of polyadenylic acid to gold surfaces also offers a pathway for immobilizing DNP-poly(A) on biosensor platforms technologynetworks.combosterbio.comsailife.com.
High-Throughput Screening Platforms Utilizing DNP-Modified Polynucleotides
DNP-modified polynucleotides, including DNP-poly(A), play a significant role in high-throughput screening (HTS) platforms, primarily due to the well-characterized immunoreactivity of the dinitrophenyl hapten. HTS is a highly automated process that allows for the rapid testing of vast libraries of compounds or biological entities against a target or cell line to identify desired biochemical or phenotypic effects polyplus-sartorius.comresearchgate.net. This process commonly utilizes miniaturized formats, such as 96-well, 384-well, or 1536-well plates, to conserve reagents and accelerate experimental timelines polyplus-sartorius.com.
The utility of DNP-modified polynucleotides in HTS stems from their ability to be specifically recognized and bound by anti-DNP antibodies. This hapten-antibody interaction provides a versatile tool for various HTS applications, including:
Immobilization and Capture: DNP-tagged polynucleotides can be easily immobilized onto surfaces pre-coated with anti-DNP antibodies, or conversely, anti-DNP antibodies can capture DNP-tagged polynucleotides from solution. This allows for solid-phase assays where washing steps remove unbound components, facilitating the analysis of molecular interactions or enzymatic activities in a high-throughput format mdpi.compnas.org.
Detection Systems: The DNP tag can be used as a detectable label. For instance, in an assay designed to identify inhibitors of an enzyme that processes DNP-poly(A), the intact or modified DNP-poly(A) could be detected using a labeled anti-DNP antibody, providing a quantifiable signal. This is analogous to how DNP-derivatives are used in fluorescence-based biosensors where the binding of anti-DNP antibodies leads to a measurable change in signal, making them suitable for real-time analysis in HTS pnas.orgresearchgate.net.
Reverse Transcriptase Inhibition Assays: DNP-poly(A) has been identified as a potent inhibitor of reverse transcriptases (RT) from various sources acs.org. This property makes it a valuable tool in HTS for screening potential antiretroviral agents that target RT activity. By using DNP-poly(A) as a substrate or competitor, researchers can rapidly identify compounds that modulate RT, which is a critical enzyme in the life cycle of retroviruses acs.org. The ability of DNP-poly(A) to inhibit RT spontaneously and effectively, even at low temperatures, suggests its potential for integration into automated HTS workflows for drug discovery against viral targets acs.org.
The inherent stability and reproducibility associated with DNP-poly(A) and its interactions with anti-DNP antibodies make it particularly well-suited for the rigorous demands of HTS. These platforms benefit from the high specificity of antibody-antigen recognition and the adaptability of the DNP tag to various detection methodologies, including fluorescent and electrochemical readouts mdpi.compnas.org. The continuous advancements in automation and miniaturization within HTS, coupled with the reliable binding characteristics of DNP-modified polynucleotides, ensure their continued relevance in discovering novel therapeutic agents and in fundamental biological research polyplus-sartorius.comresearchgate.net.
Computational and Theoretical Approaches to Understanding Poly 2/ O 2,4 Dinitrophenyl Poly a *
Molecular Dynamics Simulations of DNP-Poly(A) Conformations and Flexibility
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of DNP-Poly(A). These simulations track the movements of atoms and molecules over time, providing a detailed picture of how the polymer's structure evolves and adapts. Studies involving DNP-Poly(A) have revealed significant insights into its flexibility compared to unmodified Poly(A).
The equilibrium energy for the PARN-substrate complex was found to be three times higher for DNP-poly(A) compared to the natural substrate, poly(A), with values of approximately -3000 Kcal/mole for PARN/DNP-poly(A) versus -10500 Kcal/mole for PARN/poly(A) plos.org. This higher equilibrium energy for the DNP-modified complex is consistent with the observed reduced enzymatic activity of PARN in the presence of DNP-poly(A) plos.org. Such findings underscore how DNP modification can alter the conformational flexibility of poly(A), impacting its interactions with biological macromolecules.
Table 1: Molecular Dynamics Simulation Findings for DNP-Poly(A) vs. Poly(A) in PARN Complex
| Characteristic | Poly(A) | DNP-Poly(A) | Implications | Source |
| Dihedral Rotating Angles | More flexible | More constricted | Increased rigidity, reduced maneuverability | plos.org, researchgate.net |
| Equilibrium Energy (PARN complex) | -10500 Kcal/mole | -3000 Kcal/mole (approx. 3x higher) | Less favorable binding, reduced activity | plos.org |
| Intrinsic Rigidity (in vacuo) | Less rigid | More rigid | DNP modification inherently increases polymer rigidity | plos.org |
These results highlight the utility of MD simulations in characterizing the altered dynamics and conformational constraints imposed by the DNP modification on the Poly(A) backbone.
Quantum Chemical Calculations of Electronic Properties of the DNP Moiety and its Interaction with Poly(A)
Quantum chemical calculations are essential for investigating the electronic structure and properties of the DNP moiety and its interaction with the Poly(A) backbone at an atomic and subatomic level. These methods provide insights into bonding characteristics, charge distribution, orbital interactions, and potential reactivity sites.
Common quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical molecular orbital packages, are employed to calculate various electronic properties ajol.inforesearchgate.netksu.edu.sa. For a DNP-modified nucleotide, these calculations can determine:
Electronic Energy Levels: Quantifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides information about the molecule's electron-donating and electron-accepting capabilities, respectively ajol.inforesearchgate.net. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and electronic excitation properties ajol.inforesearchgate.net.
Charge Distribution: Analyses like Mulliken charges or Natural Population Analysis reveal the distribution of electron density across the DNP group and the ribose-phosphate backbone. This is crucial for understanding electrostatic interactions with solvents, ions, or proteins researchgate.net. The presence of local electric charges is vital for chemical reactions and physiochemical characteristics ajol.info.
Steric Hindrance: While not a direct electronic property, quantum chemical calculations can be used to optimize geometries and identify regions of high electron density or bulky substituents that lead to steric clashes, as evidenced by the steric hindrance observed for the DNP moiety in the PARN active site plos.org.
Docking and Scoring Methodologies for Ligand-DNP-Poly(A) Interactions
Docking and scoring methodologies are computational techniques used to predict the preferred orientation (pose) of a ligand when it binds to a macromolecule, and to estimate the strength of that binding. For DNP-Poly(A), these methods can be applied to understand how small molecules or proteins interact with this modified polynucleotide.
In the context of PARN inhibition, an in silico model was developed to predict the interaction of DNP-Poly(A) with the enzyme plos.org. This involved applying a combined complex-based 3D pharmacophore model to predict the effect of DNP-poly(A) as a novel PARN-interacting molecule plos.org. The computational prediction indicated that DNP-Poly(A) would efficiently inhibit the enzyme, which was subsequently confirmed by kinetic assays plos.org. DNP-poly(A) was indeed found to be a competitive inhibitor of PARN, with a calculated inhibition constant (Ki) of 98 ± 5 µM, a threefold increase compared to the KM value of poly(A) (approximately 30 µM) plos.org.
The general process of molecular docking involves:
Conformational Sampling: Generating a diverse set of possible binding poses for the ligand within the macromolecule's binding site nih.gov.
Scoring Function Application: Evaluating each generated pose using a scoring function to estimate its binding affinity nih.gov. These functions can be derived from force fields, empirical potentials, or knowledge-based potentials nih.gov.
For interactions with DNP-Poly(A), docking studies would aim to identify:
Binding Hotspots: Specific regions on the DNP-Poly(A) structure where ligands preferentially bind.
Interaction Types: The nature of interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) between the ligand and both the DNP moiety and the Poly(A) backbone.
Conformational Changes: How the binding of a ligand might induce conformational changes in DNP-Poly(A), or vice-versa.
The accuracy of docking predictions often relies on the ability to sample accurate poses and the robustness of the scoring functions nih.govarxiv.org. Advanced protocols, including those using softened van der Waals potentials or iterative ensemble sampling, are continuously being developed to improve the sampling of accurate poses, especially for flexible binding pockets nih.govarxiv.org. These methodologies can be adapted to study the specific and complex interactions involving DNP-Poly(A).
Prediction of Polynucleotide Stability and Reactivity Profiles
Predicting the stability and reactivity profiles of DNP-Poly(A) is critical for understanding its behavior in various environments and its potential biological roles. Computational methods provide means to assess how the DNP modification influences these fundamental properties.
Beyond direct structural stability, the DNP moiety can influence the biochemical reactivity of the poly(A) chain. For instance, the 2,4-dinitrophenyl group is known to uncouple oxidative phosphorylation, affecting cellular ATP levels researchgate.net. Studies have shown that treatment with DNP can lead to a decrease in intracellular ATP concentrations, which in turn can impact RNA stability by affecting enzymes like Poly(A) Polymerase I (PAP I) that mediate RNA polyadenylation and degradation researchgate.net. While this is an indirect effect of DNP on polynucleotide stability through cellular processes, it highlights the broader impact of the DNP moiety on nucleic acid metabolism.
Computational prediction of polynucleotide stability often involves:
Thermal Stability: Assessing the melting temperature (Tm) of secondary structures (if any) or complexes formed by DNP-Poly(A) through simulated annealing or replica exchange MD, comparing it to unmodified poly(A) nih.gov.
Conformational Stability: Evaluating the free energy landscape of DNP-Poly(A) to identify stable and metastable conformational states, considering the influence of the DNP groups on the sugar-phosphate backbone and base stacking.
Chemical Reactivity: Using quantum chemical calculations (as discussed in Section 7.2) to identify electrophilic or nucleophilic sites on the DNP moiety or the modified adenosine (B11128), predicting potential sites for chemical reactions or degradation. The electronic properties, such as HOMO and LUMO energies, can serve as indicators of reactivity ajol.info.
By combining these computational approaches, a comprehensive profile of DNP-Poly(A)'s stability and reactivity can be generated, aiding in the prediction of its behavior in diverse biological and chemical contexts.
Coarse-Grained Models for Large-Scale Polynucleotide Dynamics
While atomistic molecular dynamics simulations provide high-resolution insights, their computational cost limits the exploration of very large-scale systems or long timescales. Coarse-grained (CG) models offer a solution by representing groups of atoms as single "beads," significantly reducing the number of degrees of freedom and enabling simulations of larger and more complex polynucleotide dynamics.
For polynucleotides like DNP-Poly(A), a common coarse-graining strategy involves representing a nucleotide unit with a few beads, typically one for the phosphate (B84403), one for the sugar, and one for the base plos.org. In the case of DNP-Poly(A), an additional bead or modification to the sugar bead could represent the DNP moiety.
The development of CG models for DNP-Poly(A) would involve:
Mapping Scheme: Defining how atomistic details are grouped into CG beads. For DNP-Poly(A), this would require careful consideration of the DNP group's position and its impact on the sugar-phosphate backbone.
Force Field Parameterization: Deriving interaction potentials between CG beads. This can be achieved by fitting to quantum mechanics calculations (e.g., equation of state) or by iteratively matching data from all-atomistic simulations (e.g., radial distribution functions, bond lengths, angles) rsc.orgmdpi.comrsc.org.
Once parameterized, coarse-grained models of DNP-Poly(A) could be used to:
Explore Global Conformations: Investigate large-scale conformational changes, such as bending, looping, or aggregation, that occur over microseconds to milliseconds.
Analyze Crowding Effects: Examine how DNP-Poly(A) behaves in crowded cellular environments, simulating its diffusion and interactions with other cellular components.
Investigate Self-Assembly: If DNP-Poly(A) forms higher-order structures, CG models can be used to study the mechanisms and thermodynamics of their self-assembly.
For example, coarse-grained MD protocols have been developed for DNA nanopores (DNPs), which are also polynucleotides, to study their conformational dynamics and interactions with membranes, revealing how they adopt different structures in solution versus a lipid bilayer ucl.ac.uk. Similarly, CG models for other polymers like poly(acrylic acid) and polyacrylamide have been successfully developed to explore large-scale phenomena rsc.orgresearchgate.net. Adapting these methodologies for DNP-Poly(A) would enable the investigation of its unique large-scale dynamic behaviors and interactions.
Future Directions and Emerging Research Avenues for Poly 2/ O 2,4 Dinitrophenyl Poly a *
Integration with Advanced Single-Molecule Techniques for Real-Time Analysis
The high-affinity interaction between the DNP group and anti-DNP antibodies provides a powerful handle for single-molecule manipulation and detection. biosyn.comgenelink.com Future research is expected to increasingly integrate POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)* with cutting-edge single-molecule techniques to observe and quantify molecular interactions in real-time.
Advanced single-molecule methodologies, such as those based on fluorescence, are becoming increasingly sophisticated. springernature.com Techniques like single-molecule fluorescence resonance energy transfer (smFRET) and nanopore sequencing could be adapted to study the conformational dynamics and interactions of DNP-modified Poly(A) tails. biorxiv.org For instance, by labeling an anti-DNP antibody fragment with a fluorescent dye, researchers could visualize the binding and dissociation events on a single molecule of DNP-Poly(A), providing kinetic data that is averaged out in bulk assays.
Furthermore, the integration with optical or magnetic tweezers could allow for the direct measurement of the mechanical properties of DNP-modified RNA or the forces involved in its interaction with binding proteins. This could be particularly insightful for understanding how DNP modifications might alter the flexibility or persistence length of the poly(A) tail, which in turn could influence its biological function.
| Single-Molecule Technique | Potential Application for POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A) * | Anticipated Insights |
| Single-Molecule FRET (smFRET) | Probing conformational changes upon antibody binding. | Real-time dynamics of DNP-Poly(A) folding and interaction kinetics. |
| Optical/Magnetic Tweezers | Measuring the force required to unfold or stretch the molecule. | Understanding the impact of DNP modification on the mechanical properties of RNA. |
| Nanopore Sequencing | Detecting the passage of DNP-modified RNA through a nanopore. | Development of novel sequencing or sensing platforms that recognize DNP modifications. |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | Visualizing the binding of fluorescently labeled anti-DNP antibodies to immobilized DNP-Poly(A). | Stoichiometry and spatial organization of antibody-DNP interactions on a single molecule. |
Rational Design of Next-Generation DNP-Modified Polynucleotides with Tuned Properties
The synthesis of oligonucleotides with DNP modifications is well-established, often utilizing phosphoramidite (B1245037) chemistry to incorporate the DNP group at specific locations. nih.govnih.gov A significant future direction lies in the rational design of next-generation DNP-modified polynucleotides with precisely tuned properties for specific applications.
This will involve moving beyond stochastic labeling to a more controlled and predictable modification pattern. For example, the density and spacing of DNP groups along the poly(A) chain could be systematically varied to control the avidity of antibody binding. nih.gov A higher density of DNP groups could lead to stronger, more stable interactions, which would be advantageous for applications requiring robust immobilization or signal amplification. Conversely, strategically placed single DNP modifications could be used to probe specific sites within a larger RNA molecule.
Exploration of Novel DNP-Based Chemical Reactions within Polynucleotide Scaffolds
While the primary utility of the DNP group in polynucleotides has been as an immunological tag, its rich chemistry remains a largely unexplored frontier. The electron-withdrawing nature of the two nitro groups makes the aromatic ring of DNP susceptible to nucleophilic aromatic substitution reactions. Future research could explore the possibility of using the DNP moiety as a reactive handle for post-synthetic modifications.
This could open up avenues for creating novel bioconjugates. For instance, after the initial synthesis of POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)*, the DNP groups could potentially be reacted with other molecules, such as fluorophores, crosslinkers, or drug molecules, under specific conditions. This would allow for the creation of multifunctional RNA molecules with tailored properties.
Additionally, the potential for DNP to participate in photo-activated chemistries could be investigated. The nitroaromatic structure of DNP suggests that it might be susceptible to photochemical reactions, which could be harnessed for applications such as light-induced crosslinking to interacting proteins or nucleic acids, providing a spatiotemporal snapshot of molecular interactions.
Cross-Disciplinary Research with Materials Science and Nanotechnology
The self-assembly properties of nucleic acids are being increasingly exploited in materials science and nanotechnology. nih.gov The unique characteristics of POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)* make it an attractive building block for the creation of novel nanomaterials and biosensors.
The high-affinity DNP-antibody interaction can be used as a "molecular glue" to assemble DNP-modified polynucleotides onto antibody-functionalized surfaces, such as gold nanoparticles or carbon nanotubes. This could lead to the development of highly sensitive diagnostic devices. For example, an array of different DNP-modified probes could be immobilized on a surface for multiplexed detection of various analytes. biosyn.comgenelink.com
In the realm of nanotechnology, DNP-Poly(A) could be used to direct the assembly of complex nanostructures. By combining the programmability of nucleic acid hybridization with the specific DNP-antibody interaction, researchers could create intricate architectures with precise control over the placement of different components. This could have applications in areas such as targeted drug delivery and the development of "smart" materials that respond to specific biological cues. The use of dynamic nuclear polarization (DNP) in conjunction with NMR spectroscopy is also an emerging area in materials science for enhancing signal intensity and studying the structure of polymers and other materials. epfl.ch
| Field | Potential Application of POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A) * | Example |
| Materials Science | Creation of novel hydrogels and thin films. | DNP-Poly(A) crosslinked with multivalent anti-DNP antibodies to form a responsive hydrogel. |
| Nanotechnology | Directed self-assembly of nanoparticles. | Using DNP-Poly(A) as a linker to organize gold nanoparticles functionalized with anti-DNP antibodies. |
| Biosensing | Development of sensitive detection platforms. | Immobilization of DNP-Poly(A) probes on a sensor surface for detecting specific RNA or DNA sequences. |
| Drug Delivery | Construction of targeted delivery vehicles. | DNP-Poly(A) as a component of a nanoparticle carrier that can be targeted to cells expressing a specific antibody. |
Addressing Remaining Fundamental Questions Regarding DNP-Poly(A) Molecular Biology and Chemistry
Despite its utility, there are still fundamental questions regarding the impact of DNP modification on the molecular biology and chemistry of poly(A) tails. A key area for future investigation is how the presence of bulky DNP groups at the 2'-position of the ribose affects the interaction of poly(A) with its natural binding partners.
For example, poly(A)-binding proteins (PABPs) play a crucial role in mRNA stability and translation. It is currently unknown how 2'-O-DNP modifications would influence the binding affinity and kinetics of PABPs. Systematic studies using techniques like electrophoretic mobility shift assays (EMSA) and surface plasmon resonance (SPR) are needed to address this question.
Another important area is the effect of DNP modification on the susceptibility of the polynucleotide to degradation by nucleases. Understanding how these modifications alter the enzymatic stability of RNA is critical for its application in biological systems. neb.com Furthermore, the precise structural consequences of introducing DNP groups into a poly(A) chain are not well understood. High-resolution structural studies, such as those using NMR spectroscopy or X-ray crystallography, could provide valuable insights into how these modifications affect the local and global conformation of the RNA.
Q & A
Q. What synthetic methodologies are employed to prepare POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)*, and what are the critical reagents?
The synthesis typically involves ring-opening polymerization (ROP) of poly(A) derivatives using protective groups like 2,4-dinitrophenyl (DNP). For example, functional initiators such as 2-((2,4-dinitrophenyl)thio)ethan-1-ol are used to introduce thiol-terminated groups, followed by deprotection with mercaptoethanol and triethylamine to yield free thiols . Ionic liquids may also serve as solvents for synthesizing organo-soluble aromatic poly(amide-imide)s with DNP moieties . Key reagents include diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) for coupling reactions .
Q. Which analytical techniques are essential for characterizing the structural integrity of this polymer?
- Nuclear Magnetic Resonance (NMR): To confirm the substitution pattern of DNP groups on the poly(A) backbone.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., nitro groups from DNP at ~1520 cm⁻¹ and 1340 cm⁻¹).
- Gel Permeation Chromatography (GPC): Determines molecular weight distribution and polydispersity .
- UV-Vis Spectroscopy: Detects DNP-specific absorbance peaks (~350–400 nm) for quantification .
Q. How does the 2,4-dinitrophenyl group influence the polymer’s stability under varying pH and temperature conditions?
The electron-withdrawing nitro groups enhance hydrolytic stability but may render the polymer sensitive to UV light or reducing agents. For example, DNP-protected thiols require careful handling under inert atmospheres to prevent premature deprotection . Stability testing should include accelerated aging studies at 25–60°C and pH 3–9, with periodic FTIR/NMR analysis to track degradation .
Advanced Research Questions
What role does POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A) play in photoredox-catalyzed reactions, and how can this be optimized?* The DNP group acts as a photoactive moiety , enabling metal-free cyclization reactions under blue light (450 nm). For instance, O-(2,4-dinitrophenyl)oximes undergo cyclization to phenanthridines via single-electron transfer (SET) mechanisms. Optimizing light intensity (10–50 mW/cm²) and solvent polarity (e.g., acetonitrile vs. DMF) can enhance reaction yields .
Q. How can this polymer be functionalized for site-specific bioconjugation in biological studies?
The DNP group serves as a reactive handle for:
- Thiol-ene click chemistry: Thiol-terminated polymers (post-deprotection) react with maleimide-functionalized biomolecules .
- Nucleophilic aromatic substitution: Amine-containing ligands displace nitro groups under basic conditions .
- Immunological probes: DNP is a well-characterized hapten for studying IgE-mediated immune responses in mast cells .
Q. What strategies resolve contradictions in spectroscopic data when analyzing DNP-modified polymers?
- Peak overlap in NMR: Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to disentangle signals from aromatic DNP and poly(A) protons.
- Batch variability in GPC: Standardize polymerization conditions (e.g., initiator purity, reaction time) and cross-validate with MALDI-TOF for low-MW fractions .
- Artifacts in UV-Vis: Account for solvent effects (e.g., hyperchromic shifts in polar solvents) and subtract baseline absorbance from unmodified poly(A) .
Q. How does the polymer’s architecture (e.g., branching, DNP density) affect its interaction with lipid bilayers or nucleic acids?
- DNP density: Higher substitution increases hydrophobicity, promoting membrane insertion (e.g., modeled using Langmuir-Blodgett troughs).
- Branching: Linear vs. star-shaped polymers exhibit differential binding to DNA/RNA, analyzed via fluorescence quenching assays with ethidium bromide .
- Electrostatic effects: The poly(A) backbone’s negative charge may require cationic counterions (e.g., hexaamminecobalt(III)) for stable complexation with siRNA .
Methodological Considerations
- Controlled Deprotection: Use stoichiometric excess of mercaptoethanol (20:1 molar ratio) to ensure complete thiol liberation without side reactions .
- Biological Assays: For mast cell studies, pre-incubate RBL-2H3 cells with anti-DNP IgE to evaluate polymer-induced β-hexosaminidase release .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts DNP’s affinity for hydrophobic pockets in proteins like albumin or antibodies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
